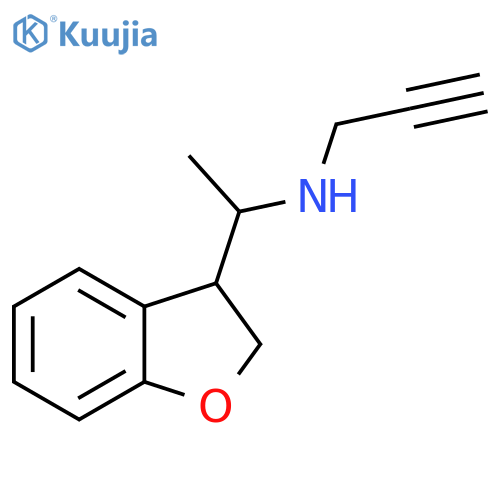

Cas no 1645536-23-7 (2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine)

1645536-23-7 structure

商品名:2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine

2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 化学的及び物理的性質

名前と識別子

-

- [1-(2,3-DIHYDRO-1-BENZOFURAN-3-YL)ETHYL](PROP-2-YN-1-YL)AMINE

- Z1668585089

- 1645536-23-7

- AKOS030712739

- N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine

- EN300-6583519

- 2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine

-

- インチ: 1S/C13H15NO/c1-3-8-14-10(2)12-9-15-13-7-5-4-6-11(12)13/h1,4-7,10,12,14H,8-9H2,2H3

- InChIKey: PWRWECHTDAPHKX-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2C(C(C)NCC#C)C1

計算された属性

- せいみつぶんしりょう: 201.115364102g/mol

- どういたいしつりょう: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.074±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 311.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 7.32±0.10(Predicted)

2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6583519-0.05g |

[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl](prop-2-yn-1-yl)amine |

1645536-23-7 | 90% | 0.05g |

$212.0 | 2023-07-09 |

2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1645536-23-7 (2,3-Dihydro-α-methyl-N-2-propyn-1-yl-3-benzofuranmethanamine) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬